
5-Pyrimidinol, 4-methyl-, 3-oxide (9CI)
Beschreibung
5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) is a pyrimidine derivative characterized by a hydroxyl group at position 5, a methyl group at position 4, and an N-oxide group at position 3. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their diverse bioactivities.
Eigenschaften
CAS-Nummer |
116319-09-6 |
---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11334 |
Synonyme |
5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
The table below compares key features of 5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) with analogous pyrimidine and pyridine derivatives:
Functional Group Analysis
- Oxide Groups: The N-oxide in 5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) increases electron density at the pyrimidine ring, enhancing susceptibility to electrophilic attacks. This contrasts with non-oxide analogs like 2,4-dimethyl-5-pyrimidinol, which lack such polarization .
- Hydroxyl and Methyl Groups: The 5-OH and 4-CH₃ substituents may confer hydrogen-bonding capacity and hydrophobic interactions, respectively.
Reactivity and Stability
- Acid/Base Behavior: Pyrimidine N-oxides, like purine-6-sulfonate 3-oxide (), often exhibit unique acid-base properties. For example, purine-6-sulfonate 3-oxide decomposes in concentrated sulfuric acid, releasing SO₂ . By analogy, 5-Pyrimidinol, 4-methyl-, 3-oxide may undergo acid-catalyzed degradation.
- Hydrolysis: Non-oxide pyrimidines (e.g., 2,4-dimethyl-5-pyrimidinol) are generally stable under mild acidic conditions. The oxide group in the target compound could render it more reactive, similar to pyridine N-oxide derivatives .
Vorbereitungsmethoden
Cyclocondensation Reactions
The Hantzsch dihydropyrimidine synthesis is a cornerstone for pyrimidine preparation. For example, ethyl 4-methyl-3-oxopentanoate reacts with 4-fluorobenzaldehyde and guanidine hydrochloride in DMF under basic conditions (e.g., K₂CO₃ or Na₂CO₃) to yield dihydropyrimidine intermediates. This method, detailed in EP1578731B1, achieves 55–75% yields for analogous structures through optimized solvent systems (e.g., DMF or acetic acid) and temperatures of 70°C.
Key variables influencing cyclocondensation efficiency:
-
Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
-
Base selection: Carbonate bases (K₂CO₃, Na₂CO₃) outperform hydroxides in minimizing side reactions.
-
Substituent effects: Electron-withdrawing groups on aldehydes (e.g., 4-fluorophenyl) accelerate cyclization by increasing electrophilicity at the carbonyl carbon.
Oxidation of Dihydropyrimidines to Pyrimidines
Dihydropyrimidines are oxidized to aromatic pyrimidines using agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For instance, methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate undergoes DDQ-mediated dehydrogenation in THF at room temperature, achieving full conversion within 40 minutes.
Mechanistic Considerations
Oxidation proceeds via a hydride abstraction mechanism, where DDQ acts as a hydride acceptor, forming the aromatic pyrimidine ring. The presence of electron-donating groups (e.g., amino or alkoxy) adjacent to the oxidation site facilitates this process.
Synthesis of 4-Methyl-5-Pyrimidinol Intermediates
The 4-methyl and 5-hydroxy substituents can be introduced via:
-
β-Keto ester precursors: Methyl 4-methyl-3-oxopentanoate serves as a methyl donor at the 4-position.
-
Hydrolysis of alkoxy groups: Methoxy or ethoxy groups at the 5-position are hydrolyzed to hydroxyl groups using HCl or H₂SO₄ in aqueous ethanol.
Example protocol from EP1578731B1:
-
React guanidine hydrochloride (24.1 g), 4-fluorobenzaldehyde (13.9 g), and ethyl 4-methyl-3-oxopentanoate (16.2 g) in DMF with Na₂CO₃ at 70°C for 4 hours to form a dihydropyrimidine.
-
Oxidize with DDQ in THF to yield the pyrimidine core.
-
Hydrolyze the 5-ethoxy group using 6M HCl in refluxing ethanol to produce 5-pyrimidinol.
Optimization and Scalability
Critical parameters for scaling pyrimidine synthesis:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction temperature | 70–90°C | Higher temps accelerate cyclization but risk decomposition |
Solvent | DMF > Acetic acid > EtOH | DMF enhances solubility of intermediates |
Oxidant stoichiometry | 1.1–1.3 eq DDQ | Excess DDQ ensures complete dehydrogenation |
Case study: Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate was synthesized at 75% yield by maintaining strict temperature control (±2°C) and using anhydrous DMF.
Challenges in 3-Oxide Formation
Introducing the 3-oxide group requires selective oxidation of the pyrimidine nitrogen. This is complicated by:
-
Competing oxidation at other nitrogen sites.
-
Acid sensitivity of N-oxide products.
Proposed pathway for 3-oxide synthesis:
-
Protect the 5-hydroxy group as a silyl ether (e.g., TBSCl).
-
Treat the protected pyrimidine with mCPBA in CH₂Cl₂ at 0°C.
-
Deprotect using tetrabutylammonium fluoride (TBAF).
Analytical Validation
Spectroscopic characterization of intermediates (from EP1578731B1):
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for characterizing 5-Pyrimidinol, 4-methyl-, 3-oxide (9CI), and how should researchers validate their findings to address potential structural ambiguities?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions and oxidation states, complemented by infrared (IR) spectroscopy for functional group verification. Validate inconsistencies using high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to resolve ambiguities . For structural confirmation, employ X-ray crystallography if crystalline samples are obtainable.
Q. How can researchers design initial solubility and stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design approach to test solubility in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol). Monitor degradation kinetics via HPLC-UV at 25°C, 37°C, and 50°C over 72 hours. Include control groups with inert atmospheres (N₂) to isolate oxidative degradation pathways. Statistical analysis (ANOVA) should identify significant variables affecting stability .
Advanced Research Challenges
Q. What strategies are recommended to resolve contradictions in reported synthetic yields of 5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) across literature sources?
- Methodological Answer : Replicate synthesis protocols with strict adherence to reported conditions (e.g., reaction time, catalysts). Use in-situ monitoring (e.g., reaction IR spectroscopy) to identify intermediates or side reactions. Compare purity metrics (HPLC, elemental analysis) to isolate discrepancies caused by uncharacterized byproducts. Cross-validate findings using independent synthetic routes (e.g., microwave-assisted vs. traditional reflux) .
Q. How can computational chemistry be integrated with experimental data to elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations to map potential energy surfaces for proposed reaction pathways. Validate computational models by correlating activation energies with experimental kinetic data (e.g., Arrhenius plots). Use molecular dynamics simulations to assess solvent effects on transition states. Compare theoretical isotopic labeling patterns (e.g., ¹⁵N) with experimental MS/MS fragmentation data .
Q. What advanced methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use cryo-electron microscopy (cryo-EM) for structural insights into ligand-target complexes. Validate functional impacts via enzymatic inhibition assays (e.g., fluorometric substrates) paired with molecular docking simulations .
Data Analysis & Theoretical Frameworks
Q. How should researchers address conflicting data in the compound’s redox behavior reported across studies?
- Methodological Answer : Conduct cyclic voltammetry (CV) under standardized conditions (electrolyte, scan rate). Compare results with spectroelectrochemical data (UV-vis-NIR during redox transitions). Reconcile discrepancies by modeling electron-transfer mechanisms (e.g., proton-coupled electron transfer) using Marcus theory .
Q. What theoretical frameworks guide the interpretation of this compound’s role in catalytic cycles or supramolecular assemblies?
- Methodological Answer : Apply molecular orbital theory to explain electronic interactions in catalysis. For supramolecular systems, use host-guest binding models (e.g., Hill equation) or topological analysis (e.g., density of states). Link findings to broader concepts like cooperative effects or non-covalent interaction networks .
Environmental & Interdisciplinary Applications
Q. How can researchers assess the environmental fate of 5-Pyrimidinol, 4-methyl-, 3-oxide (9CI) in aqueous systems?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.